(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: [1049727-74-3], molecular weight: 310.60 g/mol) is a chiral pyrrolidine derivative substituted with a 2,4-dichlorobenzyl group at the C2 position of the pyrrolidine ring and a carboxylic acid moiety. It is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and enzyme-targeting agents. The compound is hygroscopic and typically stored at 2–8°C under dry conditions .
Properties
IUPAC Name |
(2R)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXJTRXAWYGGM-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375970 | |
| Record name | (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-74-3 | |
| Record name | (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2,4-dichlorobenzyl group. This can be achieved through nucleophilic substitution reactions using reagents like 2,4-dichlorobenzyl chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems. A study demonstrated its ability to inhibit certain enzymes involved in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.
Pharmacology
The compound's mechanism of action involves interaction with specific receptors and enzymes, which can influence various biochemical pathways.
Biochemical Research
In biochemical studies, this compound serves as a useful tool for investigating metabolic pathways.
Example: Kynurenine Pathway Studies
Recent research has explored the role of this compound in the kynurenine pathway, which is crucial for tryptophan metabolism and has implications for immune response and neuroinflammation. Its ability to influence this pathway positions it as a potential biomarker or therapeutic target in autoimmune diseases and psychiatric disorders .
Comparative Analysis of Related Compounds
To better understand the significance of this compound, it is useful to compare it with similar compounds.
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | Enzyme inhibition; receptor modulation | Neuroprotection; treatment of neurodegenerative diseases |
| (S)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Similar mechanisms but different efficacy | Potential use in pain management |
| Pyrrolidine derivatives | Varying mechanisms based on structure | Antidepressants; antipsychotics |
Mechanism of Action
The mechanism of action of ®-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
The S-enantiomer (CAS: [1217610-34-8]) shares identical molecular formula (C₁₂H₁₄Cl₃NO₂) and weight (310.60 g/mol) but differs in stereochemistry at the C2 position. Key differences include:
- Synthetic Applications : The R-enantiomer is often prioritized in studies targeting chiral specificity, while the S-form may exhibit divergent binding affinities in enantioselective reactions .
- Commercial Availability : The S-enantiomer is priced similarly (~¥154,000/g) but is less commonly stocked compared to the R-form .
Table 1: Enantiomer Comparison
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| CAS Number | [1049727-74-3] | [1217610-34-8] |
| MDL Number | MFCD06796781 | MFCD06796783 |
| Specific Rotation | Not reported | Not reported |
| Price (1g) | ¥154,000 | ¥154,000 |
Positional Isomers of the Dichlorobenzyl Group
3,4-Dichlorobenzyl Substituent
(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: [1049727-83-4]) shifts the chlorine atoms to the 3,4-positions on the benzyl ring.
- Molecular Weight : Identical (310.60 g/mol) due to the same substituent count.
- Synthesis Challenges : The 3,4-substitution pattern may require orthogonal protection strategies during synthesis .
γ-(2,4-Dichlorobenzyl) Isomer
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: [1049740-52-4]) positions the benzyl group at the C4 position of the pyrrolidine ring.
Table 2: Positional Isomer Comparison
Halogen-Substituted Analogs
4-Chlorobenzyl Derivative
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: [1049741-04-9]) lacks the 2-chloro substituent, reducing molecular weight to 276.16 g/mol.
4-Iodobenzyl Derivative
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: [1049728-36-0]) replaces chlorine with iodine, increasing molecular weight to 367.61 g/mol.
Table 3: Halogen-Substituted Analogs
| Property | 4-Chlorobenzyl (R) | 4-Iodobenzyl (R) |
|---|---|---|
| CAS Number | [1049741-04-9] | [1049728-36-0] |
| Molecular Weight (g/mol) | 276.16 | 367.61 |
| Halogen | Cl | I |
| Storage Conditions | 2–8°C | 2–8°C |
Trifluoromethyl and Heterocyclic Derivatives
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride introduces a CF₃ group, enhancing electron-withdrawing effects and altering pharmacokinetic profiles.
Key Research Findings
- Synthetic Utility : The R-enantiomer is frequently employed in peptide mimetics due to its rigid pyrrolidine scaffold, which restricts conformational freedom and enhances target selectivity .
- Cost Drivers : γ-Substituted isomers (e.g., [1049740-52-4]) command higher prices due to multi-step syntheses requiring chiral resolution .
- Halogen Effects : Iodine substitution increases molecular weight by ~18% compared to chlorine, impacting diffusion rates across biological membranes .
Biological Activity
(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049727-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors such as amino acids.
- Introduction of the 2,4-Dichlorobenzyl Group : This step typically employs nucleophilic substitution reactions.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The precise mechanism can vary depending on the biological context in which it is studied.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:
- Cell Line Studies : In vitro evaluations using A549 human lung adenocarcinoma cells demonstrated that derivatives bearing specific structural modifications exhibited significant cytotoxicity. Compounds with a carboxylic acid moiety showed more potent activity compared to those lacking this feature .
- Comparative Analysis : The cytotoxic effects were compared with standard chemotherapeutics like cisplatin, revealing a structure-dependent efficacy where certain derivatives were less toxic to non-cancerous cells while maintaining high activity against cancer cells .
| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| Compound 15 | 66 | 1.5 |
| Compound 21 | 40 | 1.8 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Multidrug-resistant Pathogens : Studies indicated that certain derivatives exhibit promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The compounds were effective in inhibiting bacterial growth at low concentrations .
- Mechanism of Action : The antimicrobial effects are thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have explored the biological activity of pyrrolidine derivatives similar to this compound:
- Study on Anticancer Properties : A study involving a series of pyrrolidine derivatives showed that modifications at the pyrrolidine ring significantly influenced their anticancer efficacy against various cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their reactivity towards cellular targets .
- Antimicrobial Efficacy Against MRSA : Another investigation focused on the efficacy of pyrrolidine-based compounds against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that certain structural features are crucial for enhancing antimicrobial potency while minimizing toxicity to human cells .
Q & A
Q. What are the conventional synthetic routes for (R)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions starting with a pyrrolidine core modified via nucleophilic substitution or coupling. A key step is the introduction of the 2,4-dichlorobenzyl group using alkylation or transition-metal-catalyzed cross-coupling. For example:
- Step 1 : Protection of the pyrrolidine nitrogen with a Boc group (tert-butoxycarbonyl) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Benzylation via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂) with XPhos ligands and cesium carbonate as a base in tert-butanol under inert atmosphere .
- Step 3 : Deprotection and HCl salt formation via treatment with HCl/dioxane at elevated temperatures (20–50°C for 25 hours) .
Yield optimization requires precise control of reaction time, temperature, and catalyst loading.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Determines molecular weight (e.g., m/z 531 [M-H]⁻ observed in related pyrrolidine derivatives) and detects impurities .
- HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) ensures purity and enantiomeric excess .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselective substitution (e.g., 2,4-dichlorobenzyl proton signals at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral validation .
Q. What storage conditions are advised to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity, as the compound is sensitive to hydrolysis and oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% optical purity?
- Chiral Auxiliaries : Use (R)-proline derivatives as templates to direct stereochemistry during benzylation .
- Asymmetric Catalysis : Employ palladium complexes with chiral ligands (e.g., Josiphos or BINAP) for Suzuki-Miyaura coupling, ensuring steric control at the pyrrolidine C2 position .
- Dynamic Kinetic Resolution : Optimize reaction kinetics (e.g., temperature, solvent polarity) to favor the (R)-enantiomer during intermediate steps .
Q. How does the 2,4-dichlorobenzyl moiety influence biological activity, and what computational tools predict target binding?
- Structure-Activity Relationship (SAR) : The electron-withdrawing Cl groups enhance hydrophobic interactions with enzyme pockets (e.g., proteases or kinases). Substituent positioning (2,4-) minimizes steric clashes compared to 3,5-dichloro analogs .
- Computational Methods :
Q. What strategies improve intermediate purification in multi-step syntheses?
- Solid-Phase Extraction (SPE) : Use reverse-phase C18 cartridges to isolate polar intermediates (e.g., Boc-protected precursors) .
- Crystallization-Driven Purification : Leverage solubility differences in ethanol/water mixtures for high-purity crystalline intermediates .
- Chromatographic Resolution : Employ flash chromatography with gradients of ethyl acetate/hexane to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
